Lipophilicity (LogP) Comparison Against Common Tetrahydroindazole Analogs
The target compound exhibits an XLogP3 of 2.9 (PubChem computed) or a predicted LogP of 4.03 (Chemsrc), positioning it significantly more lipophilic than the unsubstituted 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole (MW 150.22, C₉H₁₄N₂, XLogP ~2.1) and less lipophilic than the 3-butyl analog (C₁₃H₂₂N₂, MW 206.33, predicted LogP ~5.0) [1]. This intermediate lipophilicity is designed to balance membrane permeability with aqueous solubility, a property exploited in CNS‑targeted tetrahydroindazole programs where extreme LogP values correlate with off‑target promiscuity [2].
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 (PubChem); LogP = 4.03 (Chemsrc predicted) [1] |
| Comparator Or Baseline | 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole XLogP ≈ 2.1; 3-butyl analog predicted LogP ≈ 5.0 |
| Quantified Difference | Target LogP is approximately 0.8–1.9 units higher than the unsubstituted analog and ~1.0 unit lower than the 3-butyl analog |
| Conditions | In silico computed descriptors (XLogP3, PubChem; LogP, Chemsrc prediction) |
Why This Matters
Intermediate LogP values are associated with a favorable balance of permeability and solubility, reducing the risk of both poor absorption (very low LogP) and non‑specific binding or toxicity (very high LogP) in cell-based and in vivo assays.
- [1] PubChem. Compound Summary for CID 123406756: 3-Ethyl-5,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole. National Center for Biotechnology Information, 2024. View Source
- [2] Burch, J.D., et al. Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors. J. Med. Chem., 2014, 57, 5714-5727. View Source
